molecular formula C18H20ClN3O3S B4520598 1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide

Cat. No.: B4520598
M. Wt: 393.9 g/mol
InChI Key: YMFHAXJYGBZSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H20ClN3O3S and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0913904 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemical Applications

Chiral sulfinamides, including tert-butanesulfinamide, are highlighted for their role in the stereoselective synthesis of amines and derivatives, offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are key in synthesizing many natural products and therapeutically relevant compounds, showcasing the chemical versatility and potential pharmaceutical applications of sulfonyl-containing compounds like "1-[(4-chlorobenzyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide" (Philip et al., 2020).

Pharmacological Implications

Sulfonamides, including "this compound", have a broad spectrum of pharmacological applications, from antibacterial to antitumor agents. This review on sulfonamides patents emphasizes their critical role in developing new therapies for various conditions, including cancer, glaucoma, inflammation, and more. It showcases the ongoing need for novel sulfonamide derivatives to address selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta et al., 2012).

Environmental Considerations

The environmental presence of sulfonamide compounds, including "this compound", raises concerns regarding their impact on microbial populations and potential hazards to human health. Sulfonamides derived mainly from agricultural activities can lead to microbial resistance, posing a global health risk. This review addresses the environmental persistence of sulfonamides and underscores the necessity for effective risk management strategies to mitigate their impact on human health and the biosphere (Baran et al., 2011).

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-7-5-14(6-8-16)13-26(24,25)22-10-2-3-15(12-22)18(23)21-17-4-1-9-20-11-17/h1,4-9,11,15H,2-3,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFHAXJYGBZSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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